
N-(4-Nitrobenzyl)spiperone
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Description
N-(4-Nitrobenzyl)spiperone, also known as this compound, is a useful research compound. Its molecular formula is C30H31FN4O4 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Receptor Binding Studies
N-(4-Nitrobenzyl)spiperone serves as a valuable tool for studying dopamine D2 receptors. Research indicates that this compound exhibits a high affinity for D2 receptors compared to serotonin 5-HT2 receptors, making it a suitable candidate for investigating the pharmacological properties of these receptors.
Key Findings:
- Selectivity : this compound has shown improved selectivity for D2 receptors when compared to other spiperone analogs. This selectivity is crucial for accurately mapping D2 receptor distribution in the brain .
- Radiolabeling Potential : The compound can be labeled with fluorine-18 (^18F), which enhances its utility as a radiotracer in PET imaging. This application allows researchers to visualize and quantify D2 receptor density in vivo, providing insights into various neuropsychiatric disorders .
Positron Emission Tomography (PET)
The use of this compound as a PET tracer has opened new avenues in neuroimaging. Its ability to selectively bind to D2 receptors enables researchers to study dopamine-related pathologies such as schizophrenia, Parkinson's disease, and addiction.
Applications in PET Imaging:
- In Vivo Studies : The ^18F-labeled version of this compound has been utilized in animal models to assess the dynamics of dopamine receptor engagement under various physiological and pathological conditions .
- Biodistribution Analysis : Studies have demonstrated that this compound can effectively map the biodistribution of D2 receptors across different brain regions, aiding in the understanding of receptor-mediated signaling pathways .
Pharmacological Insights
The study of this compound has provided significant insights into the pharmacology of dopamine and serotonin receptors. By examining its interactions with these receptors, researchers have gained a deeper understanding of their roles in neurotransmission and behavior.
Research Outcomes:
- Receptor Affinity Profiles : Investigations into the structure-activity relationship (SAR) of this compound analogs have revealed critical information about how modifications can enhance or diminish receptor binding affinities .
- Behavioral Studies : Animal studies utilizing this compound have contributed to elucidating the behavioral effects associated with altered dopamine signaling, thereby informing potential therapeutic strategies for treating mood disorders and psychosis .
Case Studies and Experimental Data
The following table summarizes key experimental findings related to this compound:
Properties
CAS No. |
138091-80-2 |
---|---|
Molecular Formula |
C30H31FN4O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |
InChI Key |
LUQXMQICZKCESV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
Synonyms |
N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.